molecular formula C16H18O5 B1354282 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester CAS No. 192315-05-2

2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester

Cat. No.: B1354282
CAS No.: 192315-05-2
M. Wt: 290.31 g/mol
InChI Key: BKRSOMBWDPYSBQ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester typically involves multiple steps One common method includes the enantioselective synthesis and photoracemization studiesThe final step involves the esterification of the carboxylic acid group .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial production would also focus on ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, leading to a variety of derivatives with potentially different biological activities.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester involves its interaction with specific molecular targets. As an intermediate in the synthesis of dihydrofolate reductase inhibitors, it ultimately contributes to the inhibition of the dihydrofolate reductase enzyme. This enzyme is crucial for the synthesis of tetrahydrofolate, a molecule necessary for DNA synthesis and cell division. By inhibiting this enzyme, the compound can help prevent the proliferation of cancer cells and bacteria .

Comparison with Similar Compounds

Similar Compounds

    2H-Chromene-5-carboxylic acid methyl ester: Lacks the cyclopropyl and methoxy groups, which may result in different biological activities.

    7,8-Dimethoxy-2H-chromene-5-carboxylic acid methyl ester: Similar but without the cyclopropyl group, potentially affecting its interaction with molecular targets.

    2-Cyclopropyl-2H-chromene-5-carboxylic acid methyl ester: Lacks the methoxy groups, which could influence its solubility and reactivity

Uniqueness

The presence of both cyclopropyl and methoxy groups in 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester makes it unique. These groups can significantly influence the compound’s chemical properties, biological activities, and its ability to interact with specific molecular targets. This uniqueness makes it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products .

Properties

IUPAC Name

methyl 2-cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-18-13-8-11(16(17)20-3)10-6-7-12(9-4-5-9)21-14(10)15(13)19-2/h6-9,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRSOMBWDPYSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469961
Record name 2-CYCLOPROPYL-7,8-DIMETHOXY-2H-CHROMENE-5-CARBOXYLIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192315-05-2
Record name 2-CYCLOPROPYL-7,8-DIMETHOXY-2H-CHROMENE-5-CARBOXYLIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

33.5 g of methyl (RS)-3-(1-cyclopropyl-prop-2-ynyloxy)-4,5-dimethoxy-benzoate were dissolved in 330 ml of N,N-diethylaniline, heated to 200° C. under argon and stirred at 200° C. for a further 5 hrs. The solvent was distilled off at 90° C./1 mbar and the residue was extracted: 2×1.5 l of diethyl ether, 2×1.5 l of 1N HCl, 2×1.5 l of saturated NaCl. The oil obtained was purified by silica gel chromatography with toluene, then toluene/ethyl acetate 9:1. Crystallization was effected from diethyl ether and hexane. Methyl (RS)-2-cyclopropyl-7,8-dimethoxy-2H-1 -benzopyran-5-carboxylate was obtained as white crystals.
Name
methyl (RS)-3-(1-cyclopropyl-prop-2-ynyloxy)-4,5-dimethoxy-benzoate
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of enantioselective synthesis in the context of this research?

A1: The title mentions "enantioselective synthesis" which refers to the preparation of a specific enantiomer of the compound. [] Enantiomers are molecules that are mirror images of each other and may have different biological activities. The research likely focuses on developing a method to selectively produce the enantiomer with desired pharmacological properties, which could be related to its role as an "advanced intermediate of a dihydrofolate reductase inhibitor".

A2: An "advanced intermediate" suggests that this compound is not the final active pharmaceutical ingredient but a crucial precursor used in the synthesis of a more complex molecule. [] This implies further synthetic steps are required to convert this compound into a dihydrofolate reductase inhibitor.

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